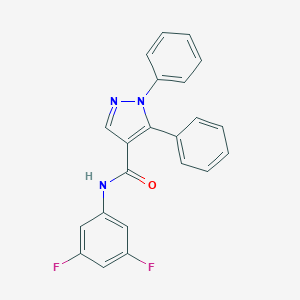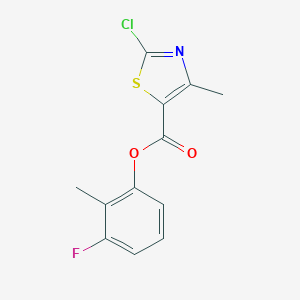![molecular formula C24H22N4O3 B287451 ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate, also known as E7046, is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the differentiation, survival, and function of monocytes, macrophages, and osteoclasts. E7046 has shown promising results in preclinical studies as a potential treatment for various types of cancer, autoimmune diseases, and bone disorders.
Wirkmechanismus
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate exerts its pharmacological effects by selectively inhibiting the activity of CSF1R, which is expressed on the surface of macrophages, monocytes, and osteoclasts. CSF1R activation leads to the recruitment, differentiation, and survival of these cells, which play a crucial role in various physiological and pathological processes. This compound binds to the ATP-binding site of CSF1R and prevents its activation, resulting in the inhibition of downstream signaling pathways and cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells that are dependent on CSF1R signaling. It also reduces the number and activation of macrophages and monocytes in autoimmune diseases, leading to a decrease in inflammation and tissue damage. In bone disorders, this compound inhibits osteoclast differentiation and function, resulting in a decrease in bone resorption and an increase in bone density.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has several advantages as a research tool, including its high potency and selectivity for CSF1R, its ability to inhibit the activity of CSF1R in vivo, and its favorable pharmacokinetic profile. However, this compound also has some limitations, such as its relatively low solubility and stability, which may affect its efficacy and reproducibility in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate. One direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a treatment for other diseases that are dependent on CSF1R signaling, such as chronic obstructive pulmonary disease and Alzheimer's disease. Additionally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound, which may improve its efficacy and safety in clinical settings.
Synthesemethoden
The synthesis of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate involves several steps, starting from readily available starting materials. The first step is the preparation of 2-methyl-6-nitro-4-(4-methylphenoxy)pyrimidine, which is then reduced to 2-methyl-6-amino-4-(4-methylphenoxy)pyrimidine. The amino group is then protected with a tert-butoxycarbonyl (Boc) group, followed by the reaction with 1-phenyl-1H-pyrazole-4-carboxylic acid to form the desired product, this compound. The final step involves the deprotection of the Boc group to obtain the free amine.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied in various preclinical models, including cancer, autoimmune diseases, and bone disorders. In cancer, this compound has shown potent antitumor activity in vitro and in vivo, especially in tumors that are dependent on CSF1R signaling, such as breast cancer, glioblastoma, and pancreatic cancer. In autoimmune diseases, this compound has demonstrated efficacy in reducing the number and activation of macrophages and monocytes, which play a critical role in the pathogenesis of diseases such as rheumatoid arthritis and multiple sclerosis. In bone disorders, this compound has shown potential as a treatment for osteoporosis and bone metastasis by inhibiting osteoclast differentiation and function.
Eigenschaften
Molekularformel |
C24H22N4O3 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
ethyl 1-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-5-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C24H22N4O3/c1-4-30-24(29)20-15-25-28(23(20)18-8-6-5-7-9-18)21-14-22(27-17(3)26-21)31-19-12-10-16(2)11-13-19/h5-15H,4H2,1-3H3 |
InChI-Schlüssel |
DSTQFXNXZURETJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)












